
4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CD367, also known as dendritic cell immunoreceptor, is a type II transmembrane glycoprotein that belongs to the calcium-dependent lectin family. It is primarily expressed on monocytes, macrophages, dendritic cells, neutrophils, and B cells. CD367 plays a crucial role in the immune system by regulating immune responses and affecting dendritic cell differentiation .
Applications De Recherche Scientifique
CD367 has significant applications in scientific research, particularly in immunology and cell biology. It is used to study dendritic cell functions, immune response regulation, and antigen presentation. CD367 is also a target for research in autoimmune diseases, infectious diseases, and cancer immunotherapy. Its role in cross-presenting antigens to CD8+ T cells makes it a valuable tool for developing vaccines and immunotherapies .
Mécanisme D'action
CD367 functions as a receptor that binds to specific carbohydrates on the surface of pathogens or cells. This binding triggers intracellular signaling pathways that modulate immune responses. CD367 contains an immunoreceptor tyrosine-based inhibitory motif in its cytoplasmic domain, which recruits phosphatases such as SHP-1 and SHP-2. These phosphatases inhibit signaling pathways, leading to the suppression of immune cell activation and cytokine production .
Similar Compounds:
- CLEC4A (C-type lectin domain family 4 member A)
- CLEC4C (C-type lectin domain family 4 member C)
- CLEC7A (C-type lectin domain family 7 member A)
Comparison: CD367 is unique in its ability to bind to a wide range of carbohydrates and its role in inhibiting immune responses. While other C-type lectin receptors, such as CLEC4A and CLEC4C, also bind to carbohydrates, they have different ligand specificities and functions.
Orientations Futures
The development of therapeutic agents to eradicate Chronic Obstructive Pulmonary Disease (COPD) is a focus of research involving Am80 . The effects of Am80 on alveolar repair were evaluated in a novel COPD model of adiponectin-deficient mice . These results suggested that Am80 was effective as a novel therapeutic compound for the treatment of COPD .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of CD367 involves recombinant protein expression techniques. The gene encoding CD367 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the CD367 protein. The protein is then purified using affinity chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of CD367 follows similar recombinant protein expression protocols but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the CD367 protein .
Analyse Des Réactions Chimiques
Types of Reactions: CD367 undergoes various biochemical interactions rather than traditional chemical reactions. It binds to carbohydrates such as mannose and fucose and interacts weakly with N-acetylglucosamine in a calcium-dependent manner .
Common Reagents and Conditions: The interactions of CD367 with carbohydrates are facilitated by the presence of calcium ions. The binding occurs under physiological conditions, typically in a buffered solution with a pH around 7.4 .
Major Products Formed: The primary outcome of CD367 interactions is the modulation of immune responses. Upon binding to its ligands, CD367 can inhibit B-cell-receptor-mediated calcium mobilization and protein tyrosine phosphorylation .
Propriétés
Numéro CAS |
107430-51-3 |
|---|---|
Formule moléculaire |
C25H26O2 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
4-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)benzoic acid |
InChI |
InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27) |
Clé InChI |
KBUHKLGVLUHYJL-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
SMILES canonique |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Autres numéros CAS |
107430-51-3 |
Synonymes |
4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid 4-TTAB CD 367 CD-367 SR 3961 SR-3961 SR3961 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



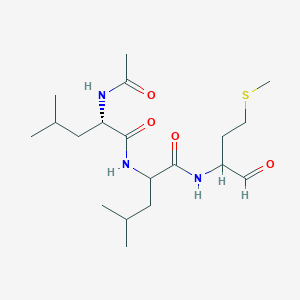
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
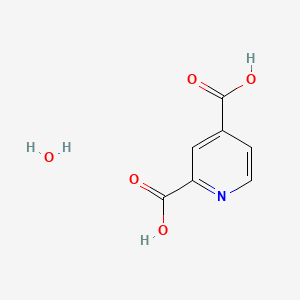
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)

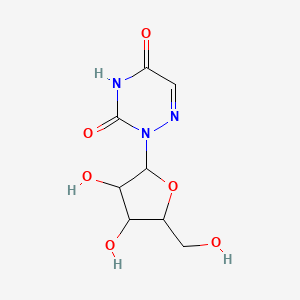

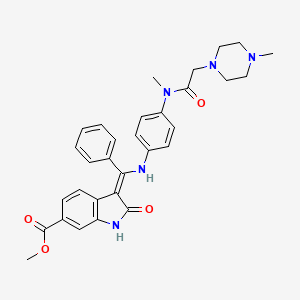
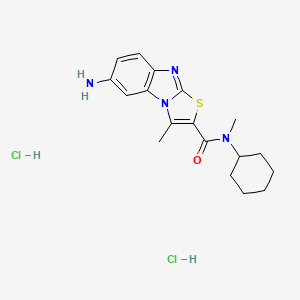
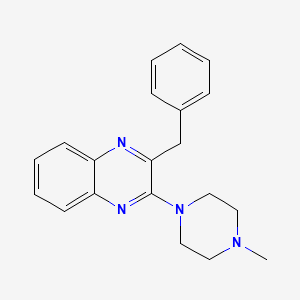
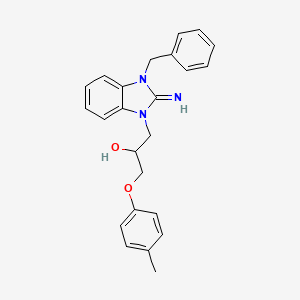
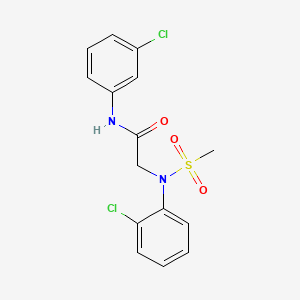
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)